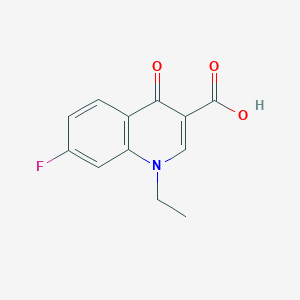

1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative with a core structure consisting of a bicyclic quinoline scaffold substituted with an ethyl group at position 1, a fluorine atom at position 7, and a carboxylic acid moiety at position 2. This compound serves as a key intermediate in synthesizing antimicrobial agents, particularly quinolone antibiotics. Its synthesis involves cyclization and functionalization steps, such as the reaction of precursors like 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with nucleophilic agents (e.g., piperazine) to introduce substituents at position 7 .

Properties

IUPAC Name |

1-ethyl-7-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-14-6-9(12(16)17)11(15)8-4-3-7(13)5-10(8)14/h3-6H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPWOAGQHVEDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ethyl 2,4-dichloro-5-fluorobenzoylacetate with ammonia or an amine under basic conditions . This reaction typically requires heating and the use of a solvent such as ethanol or methanol.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. Key intermediates include ethyl esters and halogenated precursors:

Table 1: Key Synthetic Steps

Mechanistic Insights :

-

The ethyl ester undergoes base-catalyzed hydrolysis (LiOH/NaOH) to yield the carboxylic acid via nucleophilic acyl substitution .

-

Fluorine at position 7 is introduced early via halogen-exchange reactions or direct fluorination of chlorinated precursors .

Hydrolysis and Functional Group Reactivity

The carboxylic acid group participates in acid-base reactions and salt formation, while the keto group enables tautomerization:

Table 2: Functional Group Transformations

Key Observations :

-

Salts (e.g., hydrochloride) enhance bioavailability and crystallinity .

-

The enol tautomer stabilizes the molecule via conjugation with the aromatic ring .

Nucleophilic Substitution at C-7

The fluorine atom at position 7 can be replaced by nucleophiles under specific conditions:

Table 3: Substitution Reactions at C-7

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperazine | DMSO, 60–140°C, 1–10 bar | 7-Piperazinyl derivatives | 60–80% | |

| Amines (e.g., pyrrolidine) | DMF, 80–180°C | 7-Amino derivatives | 65–75% |

Mechanistic Notes :

-

Reactions occur under elevated temperatures and pressures to overcome aromatic ring deactivation by electron-withdrawing groups .

-

Piperazine derivatives are pharmacologically significant, enhancing antibacterial activity .

Table 4: Pharmacologically Active Derivatives

| Derivative | Modification | Biological Activity | Source |

|---|---|---|---|

| Pefloxacin | N-Ethylpiperazine at C-7 | Broad-spectrum antibacterial | |

| Norfloxacin | N-Propylpiperazine at C-7 | Urinary tract infections |

Synthetic Pathway :

-

Step 1 : React with piperazine derivatives under high pressure (1–10 bar) in polar aprotic solvents (e.g., DMSO) .

-

Step 2 : Purify via crystallization or column chromatography .

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

-

Acidic conditions : Protonation of the carboxylic acid group enhances solubility but may lead to decarboxylation at >100°C .

-

Alkaline conditions : Deprotonation promotes hydrolysis of the keto group, forming ring-opened products .

Analytical Characterization Data

| Property | Method | Value | Source |

|---|---|---|---|

| Melting Point | DSC | 226–228°C | |

| Molecular Weight | MS | 269.66 g/mol | |

| pKa (COOH) | Potentiometry | 5.8–6.2 |

Scientific Research Applications

1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Serves as an intermediate in the production of fluoroquinolone antibiotics, which are used to treat bacterial infections.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The primary mechanism of action of 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, particularly in its role as an antibiotic intermediate, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and proliferation, leading to the eradication of bacterial infections .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Fluoroquinolone Derivatives

*MIC values are illustrative and context-dependent.

Key Observations:

N-1 Substituent :

- Ethyl (as in the target compound) vs. cyclopropyl (as in ciprofloxacin analogs): Cyclopropyl derivatives generally exhibit superior Gram-negative activity due to improved membrane penetration and target affinity . Ethyl-substituted analogs may show reduced potency but are synthetically accessible .

C-7 Modifications :

- Piperazinyl groups (e.g., in ND-2) enhance activity against Gram-negative bacteria, while bulkier substituents (e.g., 2-chloro-2-phenylacetyl in ND-2) broaden the spectrum to include Gram-positive strains .

C-6 and C-8 Substituents :

- Fluorine at C-6 (as in ciprofloxacin) improves DNA gyrase binding, while bromine or nitro groups at C-8 (e.g., ) reduce activity unless balanced by compensatory modifications .

Molecular Docking and SAR Insights

- C-7 Piperazinyl Derivatives : Docking studies (e.g., using PDB ID 2XCT) reveal that piperazinyl groups at C-7 form hydrogen bonds with DNA gyrase, while bulky substituents (e.g., phenylacetyl) interact with hydrophobic pockets, enhancing binding affinity .

- Fluorine vs. Chlorine : Fluorine at C-7 (target compound) provides optimal electronegativity for enzyme inhibition, whereas chlorine (e.g., 7-chloro derivatives in ) may sterically hinder binding .

Biological Activity

1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinolone class of antibiotics, which are known for their broad-spectrum antibacterial activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C12H10FNO3

- Molecular Weight : 239.22 g/mol

- IUPAC Name : this compound

- CAS Number : 68077-26-9

Quinolones exert their antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The fluoro group enhances the binding affinity to these enzymes, increasing the potency of the compound against various bacterial strains.

Antimicrobial Activity

This compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics such as ciprofloxacin.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 | |

| Klebsiella pneumoniae | 16 |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in treating resistant bacterial infections. For instance:

- Study on Resistance Mechanisms : A study published in Journal of Antimicrobial Chemotherapy investigated the efficacy of this compound against fluoroquinolone-resistant strains of E. coli. The results indicated that despite resistance, the compound retained significant antibacterial activity by targeting alternative pathways in bacterial metabolism .

- In Vivo Efficacy : In a murine model of infection caused by S. aureus, treatment with this compound resulted in a significant reduction in bacterial load compared to control groups. The study emphasized its potential for clinical use in treating skin and soft tissue infections .

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other antibiotics. A combination with beta-lactams showed enhanced efficacy against multi-drug resistant strains, suggesting a promising strategy for overcoming resistance .

Safety and Toxicology

While the antimicrobial properties are robust, safety assessments indicate that the compound can cause skin irritation and respiratory issues upon exposure. Further toxicological studies are necessary to establish safe usage parameters for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how does regioselectivity influence product formation?

Methodological Answer: The synthesis typically involves cyclization and substitution reactions. For example, ethylation at position 1 can be achieved by heating intermediates (e.g., Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate) in polar aprotic solvents like DMSO. Regioselectivity is influenced by reaction conditions, such as the presence of catalysts (e.g., Bu4NI) or temperature. For instance, varying conditions may yield either the 4-hydroxy or 1-ethyl-4-hydroxy derivative, with product ratios dependent on solvent polarity and steric effects .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and carbon frameworks, particularly distinguishing ethyl (δ ~1.3–1.5 ppm for CH3) and fluoro-substituted aromatic protons.

- Infrared Spectroscopy (IR): Confirms the presence of carbonyl (C=O, ~1700 cm<sup>-1</sup>) and carboxylic acid (O-H, ~2500–3300 cm<sup>-1</sup>) groups.

- X-ray Crystallography: Resolves molecular packing and intermolecular interactions (e.g., C—H···O hydrogen bonds), critical for understanding stability and solubility .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal structure affect the compound’s physicochemical properties?

Methodological Answer: X-ray studies of analogous compounds (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) reveal that C—H···O and C—H···Cl interactions stabilize crystal lattices. These interactions reduce solubility in hydrophobic environments but enhance thermal stability. Computational modeling (e.g., density functional theory) can further predict how substituents like the ethyl group influence packing efficiency .

Q. What is the impact of the ethyl group at position 1 on antibacterial activity compared to cyclopropyl analogs?

Methodological Answer: The ethyl group increases steric bulk compared to cyclopropyl derivatives (e.g., ciprofloxacin), potentially altering binding affinity to bacterial DNA gyrase. Comparative SAR studies show that bulkier substituents at position 1 may reduce penetration through bacterial membranes but improve resistance to efflux pumps. Enzymatic inhibition assays (e.g., IC50 measurements) and logP calculations are used to quantify these effects .

Q. How can researchers resolve contradictions in synthetic yields reported for this compound?

Methodological Answer: Discrepancies often arise from reaction condition variability. For example, solvent choice (DMSO vs. DMF) and catalyst loading (e.g., Bu4NI) significantly affect yields. Systematic optimization using Design of Experiments (DoE) or high-throughput screening can identify critical parameters. Additionally, purification methods (e.g., column chromatography vs. recrystallization) must be standardized to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.